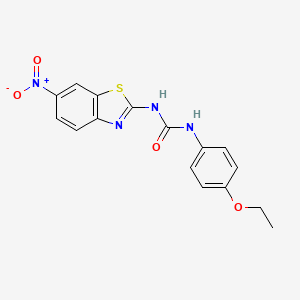

1-(4-Ethoxyphenyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea

Descripción

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S/c1-2-24-12-6-3-10(4-7-12)17-15(21)19-16-18-13-8-5-11(20(22)23)9-14(13)25-16/h3-9H,2H2,1H3,(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDSFLSQFFGUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Ethoxyphenyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea is a synthetic organic compound notable for its potential biological activities. Its unique structure, characterized by a urea functional group linked to an ethoxyphenyl moiety and a nitro-substituted benzothiazole, positions it as a promising candidate in medicinal chemistry. The presence of the nitro group is particularly significant as it often enhances pharmacological properties, making this compound a subject of interest in drug development.

- Molecular Formula : C16H14N4O4S

- Molecular Weight : 358.37 g/mol

- Purity : Typically ≥ 95%

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity is often attributed to the compound's ability to interact with specific biological targets, which can include enzymes and receptors involved in disease processes.

Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(6-nitrobenzothiazol-2-yl)urea | Structure | Antimicrobial |

| 1-(Phenyl)-3-(5-nitrobenzothiazol-2-yl)urea | Structure | Anticancer |

| 1-(4-Methoxyphenyl)-3-(6-nitrobenzothiazol-2-yl)urea | Structure | Anti-inflammatory |

Antimicrobial Activity

A study evaluated the antimicrobial potency of various benzothiazole derivatives, including this compound. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics such as ampicillin and streptomycin. The minimal inhibitory concentration (MIC) was found to be lower than that of many reference drugs, indicating strong antibacterial properties .

Anticancer Properties

In another investigation focusing on anticancer activity, derivatives of this compound were tested against several cancer cell lines including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). Results showed that certain derivatives inhibited cell proliferation effectively at concentrations as low as 0.004 μM, highlighting their potential as therapeutic agents in oncology .

Anti-inflammatory Effects

Research has also demonstrated the anti-inflammatory properties of related compounds. In vivo studies indicated that these derivatives significantly reduced inflammation markers in animal models of rheumatoid arthritis, suggesting their potential use in treating inflammatory diseases .

Comparación Con Compuestos Similares

Structural Variations in Urea-Linked Benzothiazoles

The following table highlights key structural differences and similarities between BB29976 and related compounds:

| Compound Name | Substituents (Phenyl Group) | Substituents (Benzothiazole/Other Heterocycle) | Core Structure | Key Features | Reference |

|---|---|---|---|---|---|

| 1-(4-Ethoxyphenyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea (BB29976) | 4-Ethoxy | 6-Nitro | Urea-linked | Electron-withdrawing nitro group; ethoxy enhances lipophilicity | |

| 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea (CID 750418) | 4-Chloro | 6-Methoxy | Urea-linked | Chloro (electron-withdrawing) vs. methoxy (electron-donating) | |

| 1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea | 4-Ethoxy | Thiadiazole with methylpiperidine | Urea-linked | Thiadiazole replaces benzothiazole; altered π-π stacking potential | |

| 1-(6-Amino-1,3-benzothiazol-2-yl)-3-(substitutedphenyl)-1H-pyrazole-4-carbaldehyde | Varied phenyl | 6-Amino | Pyrazole-linked | Amino group improves solubility; pyrazole introduces planar rigidity | |

| Cpd E: (6-Nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid | Phenyl | 6-Nitro | Carbamoyl-linked | Sulfonic acid group enhances hydrophilicity; lacks ethoxy substituent |

Physicochemical and Electronic Properties

- The 4-ethoxy group increases lipophilicity, aiding membrane permeability .

- CID 750418 : The 6-methoxy group is electron-donating, which may reduce electrophilicity compared to BB29976. The 4-chloro substituent adds moderate hydrophobicity .

- Thiadiazole Derivative (): Replacement of benzothiazole with thiadiazole alters aromaticity and hydrogen-bonding capacity.

Critical Analysis of Structural-Activity Relationships (SAR)

- Nitro vs. Methoxy : The nitro group in BB29976 may enhance binding to electron-deficient enzyme pockets, while methoxy in CID 750418 could improve solubility but reduce reactivity.

- Heterocycle Replacement : Thiadiazole () and pyrazole () derivatives show that altering the heterocycle significantly impacts bioactivity, likely due to changes in π-stacking or hydrogen-bonding interactions.

- Urea Linker: The urea moiety in BB29976 and analogs provides hydrogen-bond donors/acceptors, critical for target engagement. Replacing urea with carbamoyl or pyrazole () disrupts this feature.

Q & A

Q. Key Techniques :

- X-ray Crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard .

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., ethoxy group at δ 1.3–1.5 ppm, nitro group deshielding adjacent protons) .

- IR Spectroscopy : Confirms urea C=O (~1650–1700 cm) and nitro group (~1520 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Basic: What initial biological screening assays are recommended to evaluate its bioactivity?

Q. Primary Assays :

- Enzyme Inhibition : Test against kinases or proteases (e.g., tyrosine kinases) using fluorogenic substrates. Benzothiazole derivatives often target ATP-binding pockets .

- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Q. Methodological Adjustments :

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration).

- Orthogonal Assays : Validate enzyme inhibition via both fluorometric and radiometric methods.

- Structural Confirmation : Verify compound purity and stability (HPLC, LC-MS) to rule out degradation artifacts .

- Dose-Response Curves : Use 8–10 concentration points to ensure accurate EC/IC calculations .

Advanced: What computational strategies predict the compound’s binding affinity and selectivity?

Q. In Silico Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., HIV-1 TAR RNA or kinases) .

- MD Simulations : GROMACS/NAMD simulations (50–100 ns) assess binding stability and conformational changes.

- QSAR Modeling : Compare with benzothiazole-urea analogs (e.g., substituent effects on nitro/ethoxy groups) to derive activity trends .

Advanced: How can the synthesis be modified to improve regioselectivity in the benzothiazole ring substitution?

Q. Strategies :

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the amine to direct nitration to the 6-position.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for nitro-group installation.

- Catalytic Systems : Use Lewis acids (e.g., ZnCl) to enhance electrophilic substitution selectivity .

Advanced: What are the structure-activity relationships (SAR) for modifications on the ethoxyphenyl and nitro groups?

Q. Key Findings :

- Ethoxyphenyl : Larger alkoxy groups (e.g., propoxy) reduce solubility but improve membrane permeability. Removal abolishes activity, suggesting hydrogen bonding is critical .

- Nitro Group : Reduction to amine (-NH) decreases electron-withdrawing effects, altering binding kinetics. Para-nitro positioning maximizes steric complementarity in hydrophobic pockets .

Advanced: How to assess the compound’s stability under physiological conditions?

Q. Protocol :

Buffer Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures.

Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.